molecular formula C19H29N3O B5352086 4-cyclohexyl-N-(3,4-dimethylphenyl)piperazine-1-carboxamide

4-cyclohexyl-N-(3,4-dimethylphenyl)piperazine-1-carboxamide

Cat. No.: B5352086
M. Wt: 315.5 g/mol
InChI Key: VQNWPLYRMSGEOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-cyclohexyl-N-(3,4-dimethylphenyl)piperazine-1-carboxamide is a synthetic compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

The synthesis of 4-cyclohexyl-N-(3,4-dimethylphenyl)piperazine-1-carboxamide typically involves the reaction of 3,4-dimethylphenylpiperazine with cyclohexyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.

Chemical Reactions Analysis

4-cyclohexyl-N-(3,4-dimethylphenyl)piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the piperazine ring are replaced with other groups. Common reagents for these reactions include halogens and nucleophiles.

Scientific Research Applications

4-cyclohexyl-N-(3,4-dimethylphenyl)piperazine-1-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 4-cyclohexyl-N-(3,4-dimethylphenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets in the body. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets involved are still under investigation, but it is believed to affect cellular signaling and metabolic processes.

Comparison with Similar Compounds

4-cyclohexyl-N-(3,4-dimethylphenyl)piperazine-1-carboxamide can be compared to other piperazine derivatives such as:

    Trimetazidine: Used in the treatment of angina pectoris.

    Ranolazine: Used for chronic angina.

    Aripiprazole: An antipsychotic medication.

    Quetiapine: Another antipsychotic drug.

Properties

IUPAC Name

4-cyclohexyl-N-(3,4-dimethylphenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O/c1-15-8-9-17(14-16(15)2)20-19(23)22-12-10-21(11-13-22)18-6-4-3-5-7-18/h8-9,14,18H,3-7,10-13H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQNWPLYRMSGEOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)N2CCN(CC2)C3CCCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.